Product packaging for 2,3-Dihydrothiophene-3-ol 1,1-dioxide(Cat. No.:CAS No. 6211-59-2)

2,3-Dihydrothiophene-3-ol 1,1-dioxide

Cat. No.: B3032901
CAS No.: 6211-59-2
M. Wt: 134.16 g/mol
InChI Key: UGEUCEAIWUTYIC-UHFFFAOYSA-N
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Description

2,3-Dihydrothiophene-3-ol 1,1-dioxide (CAS 6211-59-2) is a chiral, hydroxylated cyclic sulfone that serves as a valuable building block in advanced organic synthesis and medicinal chemistry research . With a molecular formula of C 4 H 6 O 3 S and a molecular weight of 134.16 g/mol , this compound belongs to the class of heterocyclic organosulfur compounds, specifically a 2,3-dihydrothiophene 1,1-dioxide scaffold bearing a hydroxy group at the 3-position . The sulfone group is a key pharmacophore, often used as a bioisostere for carbonyl groups and known to improve the solubility and metabolic stability of lead compounds . The integration of the polar sulfone moiety and the hydroxy group into a rigid, five-membered ring provides a fixed, three-dimensional scaffold that is highly useful for constructing conformationally constrained molecules . Its primary research value lies in its dual functionality: the vinyl sulfone moiety acts as a strong Michael acceptor, enabling its use as an electrophile in cycloadditions and nucleophilic conjugate additions, while the hydroxy group offers a handle for further synthetic derivatization . This makes it a versatile chiral intermediate for developing novel active pharmaceutical ingredients (APIs) and for exploring new chemical spaces in drug discovery, particularly in the synthesis of compounds with a broad range of biological activities, including enzyme inhibition . For research purposes only. Not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O3S B3032901 2,3-Dihydrothiophene-3-ol 1,1-dioxide CAS No. 6211-59-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dioxo-2,3-dihydrothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3S/c5-4-1-2-8(6,7)3-4/h1-2,4-5H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEUCEAIWUTYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40977707
Record name 3-Hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
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Molecular Weight

134.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6211-59-2
Record name Thiophene-3-ol, 2,3-dihydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6211-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene-3-ol, 2,3-dihydro-, 1,1-dioxide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006211592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
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Synthetic Methodologies and Derivatization Strategies for 2,3 Dihydrothiophene 3 Ol 1,1 Dioxide and Its Analogues

Direct Synthetic Routes to 2,3-Dihydrothiophene-3-ol 1,1-Dioxide

The synthesis of this compound can be achieved through several distinct pathways, each offering unique advantages in terms of starting materials and reaction conditions. It is important to note that this compound exists in equilibrium with its keto tautomer, 3-oxo-2,3-dihydrothiophene 1,1-dioxide. This keto-enol tautomerism is a key feature of its chemistry, and the predominant form can be influenced by the surrounding chemical environment.

Oxidation Strategies Employing Dimethyldioxirane (B1199080) for Thiophene (B33073) Derivatives

One effective method for the synthesis of the this compound core structure involves the oxidation of substituted thiophenes. The use of powerful oxidizing agents like dimethyldioxirane (DMDO) allows for the direct conversion of the thiophene ring to the corresponding 1,1-dioxide.

Specifically, the oxidation of 3-methoxythiophene (B46719) with dimethyldioxirane provides a direct route to 3-oxo-2,3-dihydrothiophene 1,1-dioxide, the keto tautomer of the target compound. This reaction is typically performed under neutral conditions, and the workup is simplified as the DMDO is converted to acetone. This method is particularly advantageous for thiophenes bearing electron-withdrawing substituents, which can be resistant to oxidation by traditional peracids. The resulting 3-oxo derivative is in equilibrium with the desired this compound.

Conversions from Substituted Sulfolanes (e.g., 3-bromo-4-hydroxysulfolane)

Another synthetic approach starts from readily available saturated sulfolane (B150427) rings. A key example is the conversion of trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, also known as 3-bromo-4-hydroxysulfolane, to this compound. This transformation is achieved through a dehydrobromination reaction, which is an elimination reaction where a hydrogen and a bromine atom are removed from adjacent carbon atoms to form a double bond.

The synthesis of the starting material, trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, can be accomplished by the addition of hypobromous acid (HOBr) across the double bond of 2,5-dihydrothiophene-1,1-dioxide. stolaf.edu A convenient source of electrophilic bromine for this reaction is N-bromosuccinimide (NBS) in an aqueous medium. stolaf.edu The subsequent treatment of this bromohydrin with a base will induce the elimination of HBr, yielding the target enol tautomer. The stereochemistry of the starting bromohydrin can influence the ease of elimination.

Cheletropic Reaction Pathways from 1,3-Butadiene (B125203) and Sulfur Dioxide

The cheletropic reaction between 1,3-butadiene and sulfur dioxide is a well-established method for the formation of the five-membered sulfolene ring system. This reaction initially produces 2,5-dihydrothiophene (B159602) 1,1-dioxide. This isomer can then be converted to the thermodynamically more stable 2,3-dihydrothiophene (B74016) 1,1-dioxide under basic conditions.

To arrive at this compound, a subsequent hydroxylation step is necessary. This can be achieved through various methods, such as an allylic oxidation, to introduce the hydroxyl group at the C3 position of the 2,3-dihydrothiophene 1,1-dioxide ring.

Synthesis of Halogenated 2,3-Dihydrothiophene 1,1-Dioxide Derivatives (e.g., 4-iodo-2,3-dihydrothiophene 1,1-dioxides)

Halogenated derivatives of 2,3-dihydrothiophene 1,1-dioxide are valuable intermediates for further synthetic transformations, such as cross-coupling reactions. A notable method for the synthesis of 4-iodo-2,3-dihydrothiophene 1,1-dioxides involves the treatment of substituted benzyl (B1604629) but-3-ynyl sulfides with iodine, followed by oxidation. thieme-connect.de The initial reaction with iodine leads to the formation of a 4-iodo-2,3-dihydrothiophene, which is then oxidized to the corresponding 1,1-dioxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.de

Below is a table summarizing the synthesis of a 4-iodo-2,3-dihydrothiophene 1,1-dioxide derivative:

Starting MaterialReagentsProductYield (%)
2-(3-phenylprop-2-ynyl)thiirane1. I₂ 2. m-CPBA4-iodo-2-(iodomethyl)-5-phenyl-2,3-dihydrothiophene 1,1-dioxide95 (for the initial iodination)

Strategies for Functional Group Transformations and Derivatization on the 2,3-Dihydrothiophene 1,1-Dioxide Core

The 2,3-dihydrothiophene 1,1-dioxide core, particularly with the presence of a hydroxyl group, offers multiple avenues for functional group transformations and derivatization. The enol hydroxyl group can undergo reactions typical of alcohols, such as esterification and etherification, to introduce a variety of functional groups.

Furthermore, the electron-deficient nature of the double bond, due to conjugation with the sulfone group, makes the ring susceptible to nucleophilic attack. This reactivity can be exploited to introduce substituents at the C2 position.

The diene-like character of some thiophene 1,1-dioxides allows them to participate in cycloaddition reactions, such as Diels-Alder reactions, where they can act as either the diene or the dienophile. utexas.edu The presence and nature of substituents on the 2,3-dihydrothiophene 1,1-dioxide ring can influence the regioselectivity and stereoselectivity of these cycloadditions. For instance, the hydroxyl group can direct the approach of the dienophile. These cycloaddition reactions provide a powerful tool for the construction of complex polycyclic systems.

Reactivity Profiles and Mechanistic Investigations of 2,3 Dihydrothiophene 3 Ol 1,1 Dioxide Systems

Nucleophilic Addition Reactions of 3-Oxo-2,3-Dihydrothiophene 1,1-Dioxide Derivatives

The electrophilic nature of 3-oxo-2,3-dihydrothiophene 1,1-dioxide renders it susceptible to attack by a wide range of nucleophiles. These reactions are governed by the interplay of the electronic effects of the ketone and sulfone functionalities, leading to interesting regiochemical outcomes and, in some cases, subsequent fragmentation of the heterocyclic ring.

Dual Reactivity in Michael Additions: α,β-Unsaturated Ketone versus Vinyl Sulfone Character

The 3-oxo-2,3-dihydrothiophene 1,1-dioxide system incorporates two distinct Michael acceptor functionalities: an α,β-unsaturated ketone and a vinyl sulfone. The vinyl sulfone group is a potent electron-withdrawing group, which significantly influences the polarization of the adjacent carbon-carbon double bond, making it highly susceptible to conjugate addition. This dual character dictates the regioselectivity of nucleophilic attack, with the specific outcome often depending on the nature of the nucleophile and the reaction conditions employed.

The relative reactivity of the two Michael systems can be influenced by both steric and electronic factors. The sulfonyl group exerts a strong electron-withdrawing effect, enhancing the electrophilicity of the β-carbon of the vinyl sulfone. Concurrently, the ketone functionality also activates the same double bond for conjugate addition. This confluence of activating groups results in a highly reactive Michael acceptor system.

Regioselectivity and Concomitant Sulfur Dioxide Extrusion in Nucleophilic Additions

Nucleophilic additions to 3-oxo-2,3-dihydrothiophene 1,1-dioxide can proceed via either a 1,2-addition to the carbonyl group or a 1,4-conjugate addition (Michael addition) to the α,β-unsaturated system. The regioselectivity of this process is a key consideration in the synthetic application of this heterocycle.

In many instances, the initial nucleophilic addition is followed by the extrusion of sulfur dioxide, a small and stable molecule. This fragmentation is a thermodynamically favorable process that drives the reaction forward and leads to the formation of new, often acyclic, products. The propensity for sulfur dioxide extrusion is a characteristic feature of the reactivity of dihydrothiophene 1,1-dioxides and is mechanistically linked to the stability of the intermediates formed upon nucleophilic attack. The elimination of SO2 is considered a concerted cheletropic extrusion.

Formation of Functionalized Products (e.g., Vinyl Sulfides, Thioacetals, Enaminones)

The reaction of 3-oxo-2,3-dihydrothiophene 1,1-dioxide with various nucleophiles provides a synthetic route to a range of functionalized products.

Vinyl Sulfides: The reaction with thiols can lead to the formation of vinyl sulfides. This transformation likely proceeds through a Michael addition of the thiol to the α,β-unsaturated system, followed by a subsequent elimination or rearrangement cascade that may involve the extrusion of sulfur dioxide. General methods for the synthesis of vinyl sulfides often involve the copper-catalyzed S-vinylation of thiols with vinyl halides or the addition of thiols to alkynes.

Thioacetals: The carbonyl group of 3-oxo-2,3-dihydrothiophene 1,1-dioxide can react with thiols under acidic conditions to form thioacetals. This reaction is a standard method for the protection of ketones and involves the formation of a hemithioacetal intermediate followed by the addition of a second equivalent of the thiol.

Enaminones: Primary and secondary amines can react with 3-oxo-2,3-dihydrothiophene 1,1-dioxide to yield enaminones. This reaction typically involves the nucleophilic addition of the amine to the β-position of the α,β-unsaturated ketone system. Enaminones are versatile synthetic intermediates, and their formation from this heterocyclic precursor opens avenues for further molecular elaboration.

Thermally Induced Ring Opening and Sulfur Dioxide Extrusion from Dihydrothiophene 1,1-Dioxides

A hallmark reaction of dihydrothiophene 1,1-dioxides is their thermal decomposition to generate a diene and sulfur dioxide. This retro-cheletropic reaction is a powerful tool in organic synthesis for the in situ generation of often unstable dienes for use in Diels-Alder reactions.

Concerted Chelotropic Processes and Their Kinetic Considerations

The thermal extrusion of sulfur dioxide from dihydrothiophene 1,1-dioxides is generally considered to be a concerted pericyclic reaction known as a cheletropic extrusion. In this process, the two sigma bonds to the sulfur atom are broken simultaneously. The stereochemistry of the resulting diene is often retained from the starting dihydrothiophene 1,1-dioxide, which is consistent with a concerted mechanism.

Kinetic studies on the thermal decomposition of a series of substituted 2,5-dihydrothiophene (B159602) 1,1-dioxides have provided valuable insights into the mechanism of this reaction. The rates of decomposition were found to be influenced by the nature of the substituents on the ring.

SubstituentRelative Rate of DecompositionActivation Enthalpy (kcal/mol)Activation Entropy (cal/mol·K)
Unsubstituted135.56.5
3-Methyl2.534.56.1
3,4-Dimethyl10.433.15.8
3-tert-Butyl0.436.87.2
2,5-Dimethyl1.834.96.3

Influence of Structural Substituents on Reaction Rates and Pathways

The rate of sulfur dioxide extrusion is sensitive to the substitution pattern on the dihydrothiophene 1,1-dioxide ring. Electron-donating groups and alkyl substituents at the 3- and 4-positions generally accelerate the rate of decomposition. This is attributed to the stabilization of the developing diene character in the transition state. Conversely, bulky substituents can sterically hinder the conformational changes required for the reaction to proceed, thus decreasing the rate.

For instance, the introduction of methyl groups at the 3- and 4-positions of the 2,5-dihydrothiophene 1,1-dioxide ring leads to a significant increase in the rate of decomposition. In contrast, a bulky tert-butyl group at the 3-position retards the reaction. These observations highlight the delicate balance of electronic and steric effects that govern the facility of this cheletropic extrusion. While this data is for the 2,5-dihydro isomer, similar trends are expected for the 2,3-dihydrothiophene (B74016) 1,1-dioxide system.

Advanced Reaction Pathways Involving the Cyclic Sulfone Moiety

The cyclic sulfone moiety, specifically within the 2,3-dihydrothiophene-3-ol 1,1-dioxide framework, governs a diverse array of advanced chemical transformations. The powerful electron-withdrawing nature of the sulfone group, combined with the strategic placement of the hydroxyl and vinyl functionalities, creates a versatile substrate for complex molecular architecture. Key reaction pathways include cheletropic extrusions, rearrangement reactions, and various cycloadditions, each offering unique synthetic advantages.

Cheletropic Extrusion for Diene Synthesis

The most characteristic reaction of dihydrothiophene 1,1-dioxides (sulfolenes) is the thermally or photochemically induced cheletropic extrusion of sulfur dioxide (SO₂) to furnish 1,3-dienes. nih.gov For this compound, this pathway can be initiated by dehydration. Acid-catalyzed elimination of the hydroxyl group generates a transient, unstable diene sulfone intermediate. This intermediate readily undergoes a concerted, thermally allowed [4π+2σ] cycloreversion, releasing SO₂ gas and forming a substituted 1,3-butadiene (B125203). This sequence provides a controlled method for generating potentially reactive dienes in situ for subsequent transformations like Diels-Alder reactions. mdpi.com

The Ramberg-Bäcklund Rearrangement

A powerful, albeit indirect, transformation involving the sulfone moiety is the Ramberg-Bäcklund reaction, which converts α-halo sulfones into alkenes. wikipedia.orgsynarchive.com For this pathway to be accessed from this compound, two preliminary modifications are required: halogenation at the C2 position (alpha to the sulfone) and conversion of the C3-hydroxyl group into a suitable leaving group or its removal.

The mechanism proceeds via the following steps:

Deprotonation: A strong base abstracts the acidic proton at the C2 position, forming a carbanion stabilized by the adjacent sulfone group. organic-chemistry.orgyoutube.com

Intramolecular Cyclization: The carbanion undergoes an intramolecular Sₙ2-type displacement of a halide on the adjacent carbon, forming a highly strained three-membered thiirane (B1199164) dioxide intermediate (an episulfone). chem-station.com

SO₂ Extrusion: This unstable episulfone intermediate spontaneously decomposes, extruding sulfur dioxide in a concerted cheletropic elimination to yield the final alkene product. organic-chemistry.org

This rearrangement offers a synthetic route to strained cyclic alkenes that can be difficult to access through other methods. youtube.com

Table 1: Overview of Ramberg-Bäcklund Reaction

StepDescriptionKey Intermediates
1. Activation Halogenation alpha to the sulfone group (e.g., at C2).α-halo sulfone
2. Deprotonation Base-mediated abstraction of the α-proton.Carbanion
3. Cyclization Intramolecular nucleophilic attack to form a three-membered ring.Thiirane dioxide (episulfone)
4. Extrusion Concerted elimination of sulfur dioxide.Alkene + SO₂

Cycloaddition Reactions

The double bond in the 2,3-dihydrothiophene 1,1-dioxide system is electron-deficient due to the influence of the sulfone group, making it an excellent participant in various cycloaddition reactions.

[3+2] Dipolar Cycloadditions: The electron-poor alkene can act as a dipolarophile in reactions with 1,3-dipoles such as azides, nitrile oxides, or diazomethane. libretexts.orgnih.gov This type of reaction, often referred to as the Huisgen cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. nih.gov The reaction of this compound with a 1,3-dipole would lead to the formation of novel, complex bicyclic or spirocyclic heterocyclic systems containing the sulfone moiety. uchicago.edu

[2+2] Cycloadditions: Photochemically induced [2+2] cycloadditions with other alkenes can yield cyclobutane-fused ring systems. The regioselectivity and stereoselectivity of these reactions are governed by the electronic and steric properties of the reacting partners.

Table 2: Potential Cycloaddition Reactions

Reaction TypeReactant PartnerResulting Structure
[3+2] Dipolar Cycloaddition Azide (R-N₃)Fused or spirocyclic triazoline
[3+2] Dipolar Cycloaddition Nitrile Oxide (R-CNO)Fused or spirocyclic isoxazoline
[2+2] Cycloaddition Alkene (R₂C=CR₂)Fused or spirocyclic cyclobutane

Reactivity via Keto-Enol Tautomerism

The starting compound, this compound, is the enol tautomer of tetrahydrothiophene-3-one 1,1-dioxide. Under certain conditions, it can exist in equilibrium with its keto form. google.com This tautomerization opens up reaction pathways characteristic of ketones. The acidic protons on the C2 and C4 atoms (alpha to both the carbonyl and sulfone groups) are highly activated, facilitating a range of carbon-carbon bond-forming reactions. Advanced pathways stemming from the keto tautomer include aldol-type condensations with aldehydes or ketones and alkylation reactions, significantly expanding the synthetic utility of the core structure.

Advanced Spectroscopic and Computational Elucidation of 2,3 Dihydrothiophene 3 Ol 1,1 Dioxide

Spectroscopic Characterization Methodologies

Spectroscopic methods are instrumental in defining the molecular structure of 2,3-Dihydrothiophene-3-ol 1,1-dioxide. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FTIR and FT-Raman) offer complementary information on the atomic connectivity and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Analysis of ¹⁷O Chemical Shifts and Conjugation Effects

The introduction of a hydroxyl group at the C3 position in this compound is expected to further influence the electronic distribution and, consequently, the ¹⁷O chemical shifts. The electron-withdrawing nature of the hydroxyl group could potentially modify the degree of conjugation and the shielding of the sulfone oxygens. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) approach, are often employed to calculate theoretical NMR shifts, which can then be compared with experimental data for structural verification. nih.govrsc.org

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) Studies

Vibrational spectroscopy provides a fingerprint of the molecule by identifying its characteristic vibrational modes. nih.govprimescholars.com For this compound, both FTIR and FT-Raman spectroscopy would reveal key functional groups. The spectra are typically recorded in the 4000–400 cm⁻¹ (FTIR) and 4000–100 cm⁻¹ (FT-Raman) ranges. nih.goviosrjournals.org

Key expected vibrational frequencies include:

O-H Stretch : A broad band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretches : Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ range. iosrjournals.org

SO₂ Stretches : The sulfone group will exhibit strong characteristic asymmetric and symmetric stretching bands, typically observed around 1325-1300 cm⁻¹ and 1150-1120 cm⁻¹, respectively. nih.gov

C=C Stretch : The carbon-carbon double bond stretching vibration is expected in the 1650-1600 cm⁻¹ region.

C-S Stretch : Vibrations involving the carbon-sulfur bond are typically found in the 850-600 cm⁻¹ range. iosrjournals.org

The combination of FTIR and FT-Raman provides a more complete vibrational analysis due to their different selection rules. nih.gov Computational DFT calculations are often used to predict vibrational frequencies and assist in the definitive assignment of the observed spectral bands. iosrjournals.orgresearchgate.net

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Typical Intensity (FTIR)
O-H Stretch3500 - 3200Strong, Broad
C-H Stretch3100 - 3000Medium to Weak
C=C Stretch1650 - 1600Medium
SO₂ Asymmetric Stretch1325 - 1300Strong
SO₂ Symmetric Stretch1150 - 1120Strong
C-S Stretch850 - 600Medium to Weak

X-ray Crystallographic Analysis and Conformational Studies

Determination of Ring Planarity and Geometrical Parameters in 2,3-Dihydrothiophene (B74016) 1,1-Dioxide

X-ray diffraction studies of the parent compound, 2,3-dihydrothiophene 1,1-dioxide, have revealed that the five-membered ring is perfectly planar. researchgate.netdntb.gov.ua This planarity is a key structural feature. The crystallographic analysis for this molecule, which crystallizes in the orthorhombic space group Pnma, provides precise geometrical parameters. researchgate.netdntb.gov.ua The introduction of a hydroxyl group at the C3 position would likely introduce some distortion to this planarity due to steric and electronic effects, making the conformational analysis of the substituted derivative particularly important.

Comparative Structural Analysis with Substituted and Halogenated Derivatives

In contrast to the planar structure of 2,3-dihydrothiophene 1,1-dioxide, its halogenated derivatives exhibit non-planar conformations. researchgate.netdntb.gov.ua For example, 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide and 2,3-dibromotetrahydrothiophene 1,1-dioxide both adopt twisted ring conformations. researchgate.netdntb.gov.ua This comparison highlights how substitution on the dihydrothiophene ring significantly influences its conformation. The planarity is lost when the sp² hybridized carbons of the double bond are replaced with sp³ hybridized carbons bearing bulky substituents. The hydroxyl group in this compound is attached to an sp³ carbon, and while less bulky than multiple halogen atoms, it could still induce a deviation from the perfect planarity observed in the unsubstituted parent compound.

CompoundRing ConformationCrystal SystemSpace Group
2,3-Dihydrothiophene 1,1-dioxidePerfectly PlanarOrthorhombicPnma
3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxideTwistedMonoclinicP2₁/c
2,3-Dibromotetrahydrothiophene 1,1-dioxideTwistedOrthorhombicPbca

Quantum Chemical Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecules. researchgate.netresearchgate.net DFT calculations, often using the B3LYP functional, can be employed to optimize the molecular geometry of this compound, providing a theoretical model of its most stable conformation. nih.goviosrjournals.org

These computational studies can predict a wide range of properties:

Geometrical Parameters : Bond lengths, bond angles, and dihedral angles can be calculated and compared with experimental data if available. nih.gov

Vibrational Frequencies : Theoretical calculations of FTIR and FT-Raman spectra aid in the assignment of experimental bands through methods like Potential Energy Distribution (PED) analysis. nih.goviosrjournals.org

NMR Chemical Shifts : The GIAO method can be used to predict ¹H, ¹³C, and ¹⁷O NMR chemical shifts, which are invaluable for structural elucidation. nih.gov

Electronic Properties : DFT allows for the analysis of the molecule's frontier molecular orbitals (HOMO and LUMO), which is crucial for understanding its reactivity and electronic transitions. The energy gap between HOMO and LUMO provides information about the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) : MEP maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Combined crystallographic and computational analyses are powerful for delineating the non-covalent interactions that dictate molecular conformation and properties. nih.gov

In-Depth Computational Analysis of this compound Remains an Area for Future Research

A comprehensive search for advanced spectroscopic and computational studies on the chemical compound this compound has revealed a significant gap in the available scientific literature. While detailed computational analyses are crucial for understanding the structural, electronic, and thermodynamic properties of molecules, such in-depth research specific to this compound is not publicly available at this time.

Computational chemistry, employing methods like Density Functional Theory (DFT), provides invaluable insights into molecular characteristics. These theoretical investigations typically cover:

Optimized Geometries: Calculation of the most stable three-dimensional arrangement of atoms in a molecule, which can be validated against experimental data from techniques like X-ray crystallography.

Molecular Electrostatic Potential (MEP) Surfaces: Visualization of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to determine the molecule's reactivity, electronic transitions, and energy gap.

Theoretical Thermochemical Parameters: Calculation of thermodynamic properties such as heat capacity, vibrational energy, and enthalpy, which are fundamental to understanding the compound's stability and behavior in chemical reactions.

Charge Density Distribution: Detailed mapping of the electron density to predict the sites most susceptible to chemical attack.

While this information is not available for this compound, a thorough computational study has been conducted on the closely related parent compound, 2,3-dihydrothiophene-1,1-dioxide . This research provides a framework for the type of analysis that would be beneficial for its hydroxylated counterpart. Such studies on analogous compounds can sometimes offer preliminary insights but are not a substitute for direct investigation of the specific molecule of interest.

The absence of detailed computational data for this compound underscores a valuable opportunity for future research in the field of computational and theoretical chemistry. A dedicated study would be instrumental in elucidating its fundamental properties and could pave the way for new applications.

Applications and Synthetic Utility of 2,3 Dihydrothiophene 3 Ol 1,1 Dioxide in Advanced Organic Synthesis and Chemical Biology

Role as Intermediates in Cycloaddition Reactions via In Situ Diene Generation

Thiophene (B33073) S,S-dioxides are well-established precursors for the in situ generation of dienes for Diels-Alder or [4+2] cycloaddition reactions. researchtrends.netlibretexts.org This reactivity stems from their ability to undergo thermal or photochemically induced extrusion of sulfur dioxide, yielding a transient diene that can be trapped by a dienophile. The general reactivity of thiophene dioxides allows them to act as either the 4π or 2π component in cycloadditions. utexas.edu

However, specific studies detailing the application of 2,3-dihydrothiophene-3-ol 1,1-dioxide as a precursor for in situ diene generation in cycloaddition reactions are not readily found in the current body of scientific literature. While the underlying chemical principles suggest this potential, dedicated research to explore and characterize this specific transformation, including reaction conditions, yields, and the scope of compatible dienophiles, appears to be an underexplored area. A review on the synthesis and applications of 3-sulfolenes and their derivatives highlights various cycloaddition reactions, but does not provide specific examples involving the 3-hydroxy variant. thieme-connect.com

Utilization in the Synthesis of Complex Organic Architectures (e.g., Penam (B1241934) Analogues)

The penam nucleus is a core structural motif in a major class of β-lactam antibiotics. The synthesis of penam analogues and their sulfone derivatives is a field of significant interest in medicinal chemistry, primarily for their role as β-lactamase inhibitors. nih.govnih.gov Synthetic strategies often involve the construction of the bicyclic penam system through various cyclization and functional group manipulation reactions.

A direct synthetic pathway for the construction of penam analogues utilizing this compound as a starting material or a key intermediate is not documented in the available scientific or patent literature. While sulfone chemistry is integral to some β-lactamase inhibitors like tazobactam, and penam sulfones are a known class of compounds, the specific use of a 3-hydroxysulfolene precursor for this purpose has not been described. acs.org

Exploration as a Novel Chemical Scaffold in Biological Research

The biological activities of sulfone-containing heterocyclic compounds are diverse, with documented antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.net The incorporation of a hydroxyl group can further influence the biological profile of a molecule by altering its polarity and potential for hydrogen bonding interactions.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, specifically the ERK1/2 cascade, is a critical signaling pathway that regulates cell proliferation, differentiation, and survival. nih.govnih.gov Its dysregulation is a hallmark of many cancers, including melanoma, making it a key target for therapeutic intervention. smolecule.com

Currently, there is no published research that specifically investigates the effect of this compound on the ERK1/2 signaling pathway in melanoma cells or any other cell line. While a vast number of small molecules are screened for their potential to modulate this pathway, the biological activity of this particular hydroxylated sulfolene in this context remains uninvestigated in the available literature. mdpi.com

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in the pathology of numerous diseases. The potential of various chemical compounds to induce or mitigate oxidative stress is a significant area of toxicological and pharmacological research. The biological activities of some thiophene derivatives have been linked to their antioxidant properties. nih.gov

However, specific studies on the capacity of this compound to induce oxidative stress in cellular systems have not been reported. Research into the pro-oxidant or antioxidant activity of this compound, including its effects on intracellular ROS levels, antioxidant enzyme expression, and lipid peroxidation, is absent from the current scientific literature. While the biological activities of some hydroxylated derivatives of natural phenols have been studied in the context of oxidative stress, similar investigations for hydroxylated sulfolenes are not apparent. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.